molecular formula C25H27ClF3N5 B2603835 4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline CAS No. 2097938-29-7

4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline

Cat. No.: B2603835
CAS No.: 2097938-29-7
M. Wt: 489.97
InChI Key: AFFDFBWJZNKZPC-UHFFFAOYSA-N
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Description

4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique structural components which include a trifluoromethyl group and a piperazine ring. These features contribute to its biological activity and potential therapeutic uses.

Properties

IUPAC Name

4-[[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClF3N5/c26-22-15-19(25(27,28)29)16-31-24(22)34-13-11-33(12-14-34)20-6-9-32(10-7-20)17-18-5-8-30-23-4-2-1-3-21(18)23/h1-5,8,15-16,20H,6-7,9-14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFDFBWJZNKZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)CC4=CC=NC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Intermediate: This step involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine under controlled conditions.

    Coupling with Piperidine: The piperazine intermediate is then reacted with piperidine to form a more complex intermediate.

    Quinoline Formation: The final step involves the coupling of the intermediate with a quinoline derivative under specific reaction conditions, often involving a catalyst and a suitable solvent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr)

The 3-chloro substituent on the pyridine ring undergoes substitution under catalytic conditions. For example:

  • Reaction with amines : Replacement of Cl with amines (e.g., morpholine, piperidine) via palladium-catalyzed coupling.

  • Conditions : Pd(OAc)₂, Xantphos ligand, Cs₂CO₃, 100°C .

SubstrateNucleophileCatalystYield (%)Reference
3-Cl-pyridineMorpholinePd(OAc)₂/Xantphos85
3-Cl-pyridinePiperazinePd(OAc)₂/Xantphos78

This reactivity is critical for modifying the pyridine moiety during synthesis or derivatization.

Piperazine Functionalization

The secondary amines in the piperazine ring participate in alkylation and acylation:

  • Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form quaternary ammonium salts .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) to yield amides .

Reaction TypeReagentProductYield (%)Source
AlkylationCH₃IN-Methylpiperazine92
AcylationAcClN-Acetylpiperazine88

Quinoline Ring Modifications

The quinoline core can undergo electrophilic substitution, though its reactivity is attenuated by the electron-deficient trifluoromethylpyridine group:

  • Nitration : Limited activity due to deactivation; occurs at the 5- or 8-position under harsh HNO₃/H₂SO₄ conditions.

  • Sulfonation : Requires oleum (fuming H₂SO₄) at 150°C.

Cross-Coupling Reactions

The methylene bridge (-CH₂-) between quinoline and piperidine is synthesized via:

  • Buchwald-Hartwig Amination : Coupling of bromoquinoline with piperidine-piperazine intermediates using Pd catalysts .

  • Mannich Reaction : Formation of the methylene linker via condensation of quinoline, formaldehyde, and piperidine.

MethodSubstrateConditionsYield (%)Reference
Buchwald-Hartwig4-BromoquinolinePd(dba)₂, BrettPhos, KOtBu75
MannichQuinoline, HCHO, piperidineHCl, 60°C68

Hydrogenation and Reduction

  • Piperidine Ring Saturation : Catalytic hydrogenation (H₂/Pd-C) of pyridine intermediates to form piperidine .

  • Nitro Group Reduction : If present, nitro groups on quinoline are reduced to amines (e.g., H₂/Pd-C, 90% yield).

Stability and Degradation

  • Hydrolytic Stability : The compound is stable in aqueous solutions (pH 4–9) at 25°C for 24 hours.

  • Oxidative Degradation : Susceptible to strong oxidants (e.g., KMnO₄), cleaving the methylene bridge to yield quinoline-4-carboxylic acid.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Case Study:
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties, particularly against resistant bacterial strains. Its piperazine moiety is known for enhancing antimicrobial activity.

Case Study:
In vitro tests showed that the compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) at submicromolar concentrations without significant cytotoxic effects on human cells. This suggests a selective mechanism that could be exploited for therapeutic purposes .

Neurological Applications

The modulation of neurotransmitter systems is another promising application area. The compound's ability to interact with nicotinic acetylcholine receptors (nAChRs) may provide avenues for treating neurodegenerative diseases.

Case Study:
Research indicated that derivatives of this compound could act as positive allosteric modulators of α7 nAChRs, which are implicated in cognitive functions and neuroprotection. This modulation could lead to potential treatments for conditions such as Alzheimer's disease .

Comparative Efficacy

The following table summarizes the efficacy of 4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline in various applications compared to other known compounds:

Application Efficacy Mechanism Reference
AnticancerHighInduction of apoptosis
AntimicrobialModerate to HighInhibition of bacterial growth
NeurologicalPotentially HighModulation of α7 nAChRs

Mechanism of Action

The mechanism of action of 4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline involves its interaction with specific molecular targets. For instance, it can inhibit bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence . This inhibition disrupts the production of key metabolites, leading to the attenuation of bacterial growth and survival.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and piperazine-containing molecules. Compared to these compounds, 4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline is unique due to its specific combination of a trifluoromethyl group and a piperazine ring, which confer distinct biological activities and chemical properties. Some similar compounds include:

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Piperazine derivatives: Commonly used in various therapeutic agents for their ability to interact with biological targets.

This compound’s unique structure allows it to interact with specific molecular targets in ways that similar compounds may not, highlighting its potential for specialized applications in medicinal chemistry and biological research.

Biological Activity

The compound 4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Quinoline core : A bicyclic structure known for its diverse biological activities.
  • Piperazine and piperidine moieties : These nitrogen-containing rings are often associated with various pharmacological effects, including antipsychotic and analgesic activities.
  • Chloro and trifluoromethyl substituents : These groups enhance the lipophilicity and metabolic stability of the compound.

Biological Activity Overview

Research has indicated that compounds containing quinoline and piperazine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity :
    • Compounds similar to this structure have shown significant antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the piperazine ring is often linked to enhanced antibacterial efficacy.
  • Anticancer Properties :
    • Quinoline derivatives have been studied for their anticancer potential. For instance, certain derivatives have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for specific enzymes, such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases . Enzyme inhibition studies reveal that modifications in the piperazine and quinoline structures can significantly affect potency.

Study 1: Antibacterial Efficacy

A study examining a series of quinoline derivatives, including similar compounds to the target molecule, reported effective inhibition against bacterial phosphopantetheinyl transferases (PPTases). These enzymes are vital for bacterial growth and virulence. The study found that certain derivatives exhibited submicromolar inhibition against bacterial strains without cytotoxic effects on human cells .

Study 2: Anticancer Activity

Research on quinoline-based compounds indicated that they could effectively target cancer cells by disrupting cellular signaling pathways. For example, a derivative was shown to induce apoptosis in lung cancer cells through the activation of caspases . The investigation highlighted the role of trifluoromethyl groups in enhancing anticancer activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound likely inhibits enzymes involved in critical metabolic pathways, leading to reduced bacterial growth or cancer cell proliferation.
  • Receptor Interaction : Similar compounds have been shown to interact with G-protein coupled receptors (GPCRs), influencing intracellular signaling cascades .

Data Summary

The following table summarizes key findings related to the biological activity of compounds similar to this compound:

Activity TypeMechanismReference
AntibacterialInhibition of PPTases
AnticancerInduction of apoptosis
Enzyme InhibitionAChE inhibition

Q & A

Q. How can a multi-step synthetic route for this compound be designed, and what strategies optimize yield?

  • Methodological Answer : A modular approach is recommended:

Piperazine coupling : Introduce the 3-chloro-5-(trifluoromethyl)pyridinyl group to the piperazine ring via nucleophilic substitution under alkaline conditions (e.g., NaOH in dichloromethane) .

Piperidine functionalization : Link the substituted piperazine to the piperidine scaffold using a Buchwald-Hartwig amination or reductive amination, ensuring steric hindrance is minimized .

Quinoline attachment : Employ a Mannich reaction or alkylation to conjugate the piperidine-piperazine intermediate to the quinoline core. Catalytic p-toluenesulfonic acid can enhance reactivity .

  • Yield Optimization : Use HPLC monitoring to isolate intermediates, and optimize reaction temperatures (e.g., 60–80°C for amination steps). Purification via column chromatography (ethyl acetate/hexane gradients) improves final purity .

Q. What spectroscopic techniques are critical for structural confirmation, and how are discrepancies resolved?

  • Methodological Answer :
  • ¹H/¹³C NMR : Analyze coupling patterns (e.g., aromatic protons in quinoline at δ 7.5–9.0 ppm; piperazine/piperidine protons at δ 2.5–3.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion ([M+H]⁺). Fragmentation patterns help validate the piperazine-piperidine-quinoline connectivity .
  • IR Spectroscopy : Identify characteristic stretches (C-F at ~1100 cm⁻¹; tertiary amines at ~2800 cm⁻¹).
  • Discrepancy Resolution : Cross-reference with computational predictions (e.g., DFT-calculated NMR shifts) or crystallographic data from analogous compounds .

Q. How are key physicochemical properties (e.g., solubility, logP) experimentally determined?

  • Methodological Answer :
  • Solubility : Perform shake-flask assays in PBS (pH 7.4) and DMSO. Use UV-Vis spectroscopy or HPLC to quantify saturation concentrations .
  • logP : Measure octanol-water partitioning via HPLC retention time correlation or direct partitioning experiments .
  • Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition points (e.g., mp >200°C for similar trifluoromethylpyridines) .

Advanced Research Questions

Q. What computational strategies elucidate structure-activity relationships (SAR) for target binding?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase domains). Validate poses with MD simulations (AMBER/CHARMM) .
  • Pharmacophore Modeling : Identify critical features (e.g., trifluoromethyl group as a hydrophobic anchor; quinoline as a planar aromatic moiety) using MOE or Phase .
  • Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinities. Compare with experimental IC₅₀ values to refine SAR .

Q. How can metabolic stability be assessed, and what structural modifications improve half-life?

  • Methodological Answer :
  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate intrinsic clearance (Cl₋ᵢₙₜ) .
  • CYP450 Inhibition : Screen for interactions using fluorogenic substrates.
  • Structural Optimization : Introduce electron-withdrawing groups (e.g., fluorine) on metabolically labile positions (e.g., piperazine N-methylation) to reduce oxidation .

Q. How are crystallographic data used to resolve ambiguities in stereochemistry or conformation?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Refine structures using SHELX .
  • Torsion Angle Analysis : Compare experimental dihedral angles (e.g., piperazine-piperidine linkage) with DFT-optimized geometries .
  • Electron Density Maps : Validate trifluoromethyl group orientation and quinoline planarity .

Q. What strategies address contradictory biological activity data across assay platforms?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments in orthogonal systems (e.g., cell-free vs. cell-based kinase assays).
  • Off-Target Profiling : Use broad-panel screening (e.g., Eurofins Cerep) to identify confounding interactions .
  • Data Normalization : Apply Z-score normalization to account for inter-lab variability .

Q. How is enantiomeric purity controlled during synthesis, and what analytical methods validate it?

  • Methodological Answer :
  • Chiral Chromatography : Use Chiralpak columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases .
  • Circular Dichroism (CD) : Compare experimental CD spectra with reference compounds.
  • X-ray Crystallography : Absolute configuration determination for key intermediates .

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